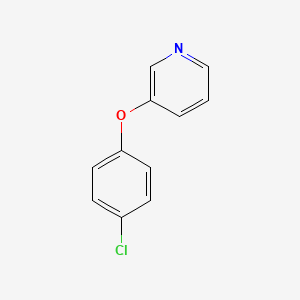

3-(p-Chlorophenoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(p-Chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(p-Chlorophenoxy)pyridine has been investigated for its potential therapeutic properties. It serves as a key intermediate in the synthesis of various pharmaceutical agents due to its structural characteristics that allow for functionalization.

Case Studies in Medicinal Applications

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, demonstrating significant inhibitory effects, which suggest potential use as antibacterial agents .

- Anti-inflammatory Properties : Some studies have indicated that this compound derivatives can modulate inflammatory pathways, making them candidates for the development of anti-inflammatory drugs. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Agrochemical Applications

The compound is also recognized for its utility in agriculture, particularly as a herbicide and insecticide.

Herbicidal Activity

- Mechanism of Action : this compound functions by interfering with specific biochemical pathways in plants, leading to growth inhibition. Its effectiveness has been documented in several herbicidal formulations, where it acts as a selective herbicide targeting broadleaf weeds while sparing cereal crops .

- Formulation Examples : A notable example includes its incorporation into formulations aimed at controlling resistant weed species. Studies have shown that when combined with other active ingredients, it enhances the overall efficacy of the herbicide mixture .

Insecticidal Properties

- Development of Insecticides : The compound has been utilized as a precursor in the synthesis of insecticides. Its chlorinated derivatives have shown promising results against various pest insects, indicating potential for broader application in pest management strategies .

Synthetic Pathways and Innovations

The synthesis of this compound typically involves several chemical reactions that enhance its utility in both medicinal and agricultural contexts.

Synthetic Methods

- Chlorination Reactions : A common synthetic route involves the chlorination of phenolic compounds followed by pyridine ring formation. This method allows for regioselective modifications that can yield various derivatives with tailored properties for specific applications .

- Catalytic Processes : Recent advancements have introduced catalytic methods using palladium complexes to facilitate the formation of this compound from simpler substrates. These methods not only improve yields but also reduce environmental impact by minimizing waste products .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to related compounds:

| Property/Application | This compound | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Significant against bacteria | Varies widely |

| Herbicidal Efficacy | Effective on broadleaf weeds | Depends on formulation |

| Insecticidal Properties | Promising against pests | Highly variable |

| Synthesis Complexity | Moderate | Often simpler or more complex |

Propiedades

Fórmula molecular |

C11H8ClNO |

|---|---|

Peso molecular |

205.64 g/mol |

Nombre IUPAC |

3-(4-chlorophenoxy)pyridine |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H |

Clave InChI |

RTBYFOOOYQPTRE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)OC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.